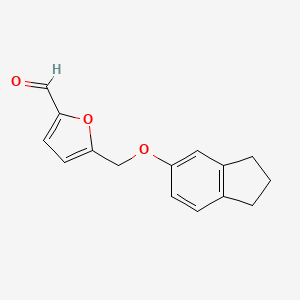

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde

Description

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde is a furan-2-carbaldehyde derivative characterized by an indan-5-yloxymethyl substituent at the 5-position of the furan ring. Furan-2-carbaldehydes are versatile intermediates in organic synthesis, often used to construct pharmacologically active compounds or materials with tailored thermodynamic properties .

Properties

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-9-14-6-7-15(18-14)10-17-13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNJXBUTZBQUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172283 | |

| Record name | 5-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-40-6 | |

| Record name | 5-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde typically involves the reaction of indan-5-yloxymethyl derivatives with furan-2-carbaldehyde under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Formation of 5-(Indan-5-yloxymethyl)-furan-2-carboxylic acid.

Reduction: Formation of 5-(Indan-5-yloxymethyl)-furan-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde has been explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research indicates that derivatives of furan-containing compounds exhibit anticancer properties. A study demonstrated that furan derivatives could inhibit tumor growth in vitro, suggesting that this compound may share similar properties .

| Study | Findings |

|---|---|

| Inhibition of cancer cell proliferation | |

| Induction of apoptosis in cancer cells |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique functional groups facilitate numerous chemical reactions, including:

- Aldol Condensation : The aldehyde group can participate in aldol reactions, leading to the formation of larger carbon frameworks essential in organic synthesis.

- Electrophilic Substitution : The furan ring can undergo electrophilic substitution, allowing for further functionalization and derivatization.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of indan derivatives.

- Introduction of the furan moiety via cyclization reactions.

- Functionalization at the aldehyde position through various reagents.

Material Science

In material science, this compound has been investigated for its potential use in polymer chemistry and as a precursor for advanced materials.

Applications

- Polymer Synthesis : The compound can be used to create polymers with specific properties such as thermal stability and mechanical strength.

| Application | Description |

|---|---|

| Polymer Additive | Enhances properties of existing polymers |

| Coating Materials | Provides protective layers with unique chemical resistance |

Preliminary studies suggest that this compound may possess biological activities such as:

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Mechanism of Action

The mechanism of action of 5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indan-5-yloxymethyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent at the 5-position of furan-2-carbaldehyde significantly alters physical properties. Key analogs include:

*Crystalline under normal conditions.

- Polar substituents (e.g., nitro, hydroxyl) reduce volatility and increase melting points due to enhanced intermolecular interactions .

- Bulkier groups (e.g., indan-5-yloxymethyl) likely further elevate melting points and reduce solubility in polar solvents compared to smaller aryl or alkyl substituents.

Thermodynamic Properties

Thermodynamic data for nitrophenyl-substituted analogs highlight substituent position effects:

- Meta-substitution (3-nitrophenyl) slightly increases stability compared to para-substitution, as reflected in lower Gibbs free energy of sublimation (ΔsubG°) .

- The indan-5-yloxymethyl group in the target compound may exhibit higher ΔsubG° due to increased molecular weight and steric hindrance, though experimental validation is required.

Antimicrobial and Antitumor Activities

Substituents critically influence bioactivity:

- Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency due to increased electrophilicity .

- Bulkier substituents (e.g., indan-5-yloxymethyl) may improve binding to hydrophobic enzyme pockets but require pharmacokinetic studies.

Antioxidant and Stability Profiles

Biological Activity

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde is an organic compound notable for its unique chemical structure, which includes a furan ring and an indan moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C14H14O3, indicating the presence of a furan ring substituted with a carbaldehyde group and an indan-derived yloxymethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism may lead to various biological effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of furan and indan structures have been shown to inhibit tumor cell proliferation in vitro. A study demonstrated that certain furan derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.41 to 15.8 μM against cancer cell lines .

Anti-inflammatory Properties

In addition to anticancer effects, compounds containing furan rings have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties as well. Similar compounds have shown efficacy against various bacterial strains and fungi, making them candidates for further exploration in the development of new antimicrobial agents.

Synthesis and Evaluation

A recent synthesis of related compounds highlighted the importance of structural modifications on biological activity. For example, substituents on the furan ring significantly influenced the anticancer potency of the synthesized derivatives .

Table: Biological Activities of Related Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Furan Derivative A | Structure | 1.41 | Anticancer |

| Furan Derivative B | Structure | 15.8 | Antimicrobial |

| Indan Derivative C | Structure | 3.0 | Anti-inflammatory |

Comparative Analysis

Research comparing various furan and indan derivatives has shown that small changes in chemical structure can lead to significant differences in biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cells .

Q & A

Q. Advanced

- Combustion calorimetry : Determine standard enthalpy of combustion (∆cH°) using precision bomb calorimeters, as applied to nitrophenyl analogs .

- DSC/TGA : Measure melting points and decomposition temperatures to assess thermal stability.

- Comparative analysis : Contrast experimental ∆fH° (enthalpy of formation) with additive methods (e.g., Benson group increments) to identify discrepancies caused by steric hindrance or electronic effects .

Q. Example Table :

| Substituent | ∆cH° (kJ/mol) | ∆fH° (solid, kJ/mol) |

|---|---|---|

| 4-Nitrophenyl | -4520 ± 15 | -215 ± 3 |

| 2-Methyl-4-nitrophenyl | -4690 ± 20 | -198 ± 4 |

| Indan-5-yloxymethyl | To be determined | To be determined |

How do electronic effects of the indan-5-yloxymethyl group influence the reactivity of the aldehyde moiety?

Q. Advanced

- Electron-donating effects : The indan-oxymethyl group may donate electrons via resonance, stabilizing intermediates in nucleophilic additions (e.g., Grignard reactions). Compare with fluorinated analogs, where electron-withdrawing groups reduce aldehyde reactivity .

- Steric hindrance : Bulky indan substituents may slow reaction kinetics. Kinetic studies (e.g., monitoring aldol condensation rates under varying conditions) can quantify this effect.

- Mechanistic probes : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates .

How can contradictory data in reaction yields or product distributions be resolved during derivatization?

Q. Advanced

- Reproducibility checks : Ensure consistent reagent purity (e.g., anhydrous solvents, fresh catalysts).

- Side reaction analysis : Use LC-MS or GC-MS to identify byproducts (e.g., oxidation of aldehyde to carboxylic acid).

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation and optimize reaction quenching times .

- Computational modeling : Simulate reaction pathways (e.g., DFT for transition states) to explain unexpected product ratios .

What safety protocols are critical when handling this compound?

Q. Basic

Q. Advanced

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Compare with active nitrophenyl or morpholinyl analogs .

- QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity data from similar compounds .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic profiles (e.g., blood-brain barrier penetration).

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Reaction scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., indan-oxymethylation).

- Purification bottlenecks : Replace column chromatography with crystallization or distillation for large-scale purity .

- Process optimization : Use PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes (CQAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.